molecular formula C19H19N3O3S3 B2897073 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide CAS No. 865197-21-3

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide

Cat. No.: B2897073
CAS No.: 865197-21-3
M. Wt: 433.56
InChI Key: NXBBDPDKSVNKBT-VZCXRCSSSA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a benzo[d]thiazole-derived compound featuring a Z-configuration imine linkage. Key structural elements include:

  • A benzo[d]thiazole core substituted with a sulfamoyl group (-SO2NH2) at position 6 and an allyl group (-CH2CH=CH2) at position 2.
  • A propanamide side chain with a 3-(phenylthio) (-S-C6H5) substituent.
    This compound’s molecular formula is C18H17N3O5S3 (molecular weight: 451.5 g/mol), though detailed physicochemical data (e.g., melting point, solubility) remain uncharacterized in the available literature .

Properties

IUPAC Name

3-phenylsulfanyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-2-11-22-16-9-8-15(28(20,24)25)13-17(16)27-19(22)21-18(23)10-12-26-14-6-4-3-5-7-14/h2-9,13H,1,10-12H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBBDPDKSVNKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of benzo[d]thiazole derivatives, which are known for their diverse biological properties, including antitumor, antibacterial, and antifungal activities. The unique structural features of this compound, such as the thiazole ring and the sulfonamide group, contribute to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C18H17N3O3S3C_{18}H_{17}N_{3}O_{3}S_{3}, with a molecular weight of 419.5 g/mol. Its structure includes:

  • Thiazole Ring : Contributes to the compound's stability and reactivity.
  • Allyl Group : Enhances biological activity through potential interactions with biological targets.
  • Sulfonamide Moiety : Known for various pharmacological effects, including antibacterial and antitumor properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing benzothiazole nuclei have shown efficacy against various cancer cell lines. A study reported that certain benzothiazole derivatives were effective in inhibiting the proliferation of human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods . The compounds demonstrated lower IC50 values in 2D assays compared to 3D assays, indicating a more pronounced effect in simpler culture conditions.

Antibacterial Activity

The sulfonamide group within the compound is associated with antibacterial properties. Compounds with similar structures have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. In one study, specific benzothiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antibacterial capabilities .

The mechanism of action for compounds in this class often involves interaction with DNA or cellular proteins. For example, studies have shown that certain benzothiazole derivatives can bind to DNA, disrupting its function and leading to apoptosis in cancer cells. This can occur through the activation of caspase pathways or interference with mitochondrial function.

Case Studies

  • Antitumor Efficacy : A series of synthesized benzothiazole derivatives were tested for their antitumor effects on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell growth at micromolar concentrations, highlighting their potential as anticancer agents .
  • Antibacterial Testing : Another study focused on testing the antibacterial activity of similar compounds against E. coli and S. aureus. The results demonstrated effective inhibition at low concentrations, supporting the hypothesis that these compounds could be developed into new antibiotics .

Data Summary

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃S₃
Molecular Weight419.5 g/mol
Antitumor ActivityEffective against A549, HCC827, NCI-H358
Antibacterial ActivityEffective against E. coli, S. aureus
Mechanism of ActionDNA binding; apoptosis induction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thiazolidine Derivatives

The compound N-[3-(phenylsulfonyl)thiazolidin-2-ylidene]cyanamide shares a thiazole-related core but replaces the benzo[d]thiazole with a thiazolidine ring. Key differences include:

  • Substituents : A phenylsulfonyl (-SO2C6H5) group replaces the sulfamoyl (-SO2NH2) and allyl groups.
  • Synthesis: Synthesized via nucleophilic substitution between N-cyanoiminothiazolidine and benzenesulfonyl chloride, contrasting with the likely multi-step route for the target compound .
  • Structural Features : The dihedral angle between the phenyl and thiazolidine rings is 79.8°, influencing molecular rigidity. Such angles are critical for corrosion inhibition properties, a common application of thiazole derivatives .
Thiadiazole Derivatives

Compounds like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) feature a thiadiazole core instead of benzo[d]thiazole. Notable distinctions:

  • Functional Groups: A dimethylamino-acryloyl group enhances π-conjugation, while the target compound’s allyl and sulfamoyl groups prioritize steric and hydrogen-bonding interactions.
  • Spectral Data : IR spectra of 4g show dual C=O stretches at 1690 and 1638 cm⁻¹, whereas the target compound’s amide and sulfamoyl groups would likely exhibit C=O stretches near 1670–1700 cm⁻¹ .

Functional Group Comparisons

Sulfamoyl vs. Sulfonyl/Sulfonate Groups
  • Sulfonyl (-SO2-): Found in 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (e.g., 6a–m), sulfonyl groups increase electrophilicity but reduce hydrogen-bond donor capacity compared to sulfamoyl .
Amide Linkages
  • The target compound’s propanamide side chain contrasts with 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c), which has a nitro-substituted phenylacetamide.
  • NMR Data : In 6c, the amide proton resonates at δ 11.02 ppm, while the target compound’s NH protons (e.g., sulfamoyl NH2) would likely appear near δ 4.3–5.5 ppm based on triazole analogs .

Q & A

Q. What are the common synthetic routes for synthesizing (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide, and what key reaction conditions are required for optimal yield?

The synthesis typically involves multi-step organic reactions:

  • Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under acidic or basic conditions to construct the benzo[d]thiazole scaffold .
  • Allylation : Introduction of the allyl group via nucleophilic substitution or metal-catalyzed coupling reactions (e.g., using allyl bromide in DMF at 60–80°C) .
  • Sulfamoylation : Reaction with sulfamoyl chloride in dichloromethane or DMF, requiring anhydrous conditions and slow addition to avoid side reactions .
  • Amide Coupling : Activation of the carboxylic acid precursor (e.g., using HBTU or DCC) followed by reaction with the thiazole intermediate .

Q. Key Conditions :

StepTemperatureSolventCatalyst/ReagentYield Optimization
Allylation60–80°CDMFNaHSlow addition of allyl bromide
SulfamoylationRT–40°CDCMPyridine (base)Excess sulfamoyl chloride, 12–24 hr
Amide CouplingRTDMFHBTU/DIPEAStirring for 48 hr

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., allyl protons at δ 5.2–5.8 ppm, sulfonamide NH at δ 7.5–8.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 465.54) .
  • X-ray Crystallography : Resolves stereochemistry of the Z-configuration at the thiazole-ylidene moiety .

Q. What are the primary functional groups in this compound, and how do they influence its chemical reactivity?

  • Sulfonamide (-SO2_2NH2_2) : Enhances hydrogen-bonding potential and solubility in polar solvents; participates in nucleophilic substitutions .
  • Thiazole Ring : Aromatic heterocycle stabilizes conjugation; susceptible to electrophilic attacks at the sulfur atom .
  • Allyl Group : Enables radical or transition metal-catalyzed functionalization (e.g., Heck coupling) .
  • Phenylthio (-SPh) : Electron-rich moiety that directs regioselectivity in oxidation or cross-coupling reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the sulfamoylation step of the synthesis?

Methodological Strategies :

  • Solvent Selection : Use dichloromethane (DCM) over DMF to reduce side reactions; DCM’s low polarity minimizes sulfonamide over-sulfonation .
  • Temperature Control : Maintain 0–5°C during sulfamoyl chloride addition to prevent exothermic decomposition .
  • Stoichiometry : Limit sulfamoyl chloride to 1.2 equivalents with excess base (e.g., pyridine) to scavenge HCl .
  • In Situ Monitoring : Use TLC (silica, ethyl acetate/hexane 3:7) to track reaction progress and halt at 85–90% conversion .

Q. What strategies are employed to resolve discrepancies in reported biological activities of sulfonamide-containing thiazole derivatives?

  • Meta-Analysis of SAR Studies : Compare substituent effects (e.g., fluoro vs. methylsulfonyl groups) on antibacterial IC50_{50} values using standardized assays (e.g., broth microdilution) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to dihydropteroate synthase, reconciling divergent activity data .
  • Batch Reproducibility Testing : Validate purity and stereochemistry across synthetic batches to rule out structural variability as a cause of inconsistency .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound's potential therapeutic effects?

  • Derivative Synthesis : Synthesize analogs with modified substituents (e.g., replacing allyl with propargyl or varying sulfonamide groups) and test in bioassays .
  • Pharmacophore Mapping : Identify critical binding features (e.g., sulfonamide H-bond donors, thiazole π-π interactions) using 3D-QSAR models .
  • In Vitro Screening : Assess antiproliferative activity (e.g., MTT assay on HeLa cells) and correlate with substituent electronic profiles (Hammett σ values) .

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